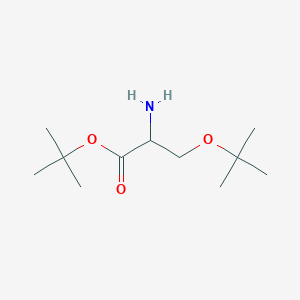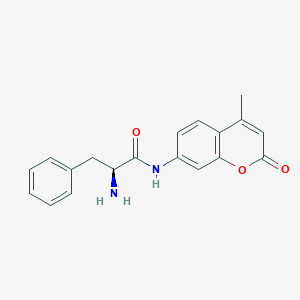
H-Lys(4-nitro-Z)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys(4-nitro-Z)-OH: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a lysine residue with a 4-nitrobenzyloxycarbonyl (4-nitro-Z) protecting group. This compound is often used in peptide synthesis and biochemical research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(4-nitro-Z)-OH typically involves the protection of the lysine amino group with the 4-nitrobenzyloxycarbonyl group. The process can be summarized as follows:
Protection of Lysine: Lysine is reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the 4-nitro-Z protected lysine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and 4-nitrobenzyl chloroformate are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: H-Lys(4-nitro-Z)-OH undergoes various chemical reactions, including:
Deprotection: The 4-nitro-Z group can be removed under mild acidic conditions, yielding free lysine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Deprotection: Free lysine.
Substitution: Lysine derivatives with substituted functional groups.
Reduction: Lysine with an amino group in place of the nitro group.
Wissenschaftliche Forschungsanwendungen
H-Lys(4-nitro-Z)-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Research: The compound is used to study enzyme-substrate interactions and protein modifications.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive peptides and pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of H-Lys(4-nitro-Z)-OH involves its role as a protected amino acid in peptide synthesis. The 4-nitro-Z group protects the lysine amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in further reactions, such as peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
H-Lys(2-chloro-Z)-OH: Lysine with a 2-chlorobenzyloxycarbonyl protecting group.
H-Lys(4-methoxy-Z)-OH: Lysine with a 4-methoxybenzyloxycarbonyl protecting group.
H-Lys(4-bromo-Z)-OH: Lysine with a 4-bromobenzyloxycarbonyl protecting group.
Uniqueness: H-Lys(4-nitro-Z)-OH is unique due to the presence of the 4-nitrobenzyloxycarbonyl group, which provides specific reactivity and stability. The nitro group can undergo reduction and substitution reactions, offering versatility in chemical synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCOKGMBIHVBJ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














